molecular formula C5H3IN4 B13669386 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13669386
M. Wt: 246.01 g/mol
InChI Key: ZSGUAESGUQLPGS-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-b]pyrazine (CAS No. 1279894-07-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₅H₃IN₄ and a molecular weight of 246.01 g/mol. The compound is typically stored at 2–8°C due to its thermal sensitivity .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H3IN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)

InChI Key

ZSGUAESGUQLPGS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2N=C1)I

Origin of Product

United States

Preparation Methods

Starting Materials and General Considerations

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyrazine typically begins from commercially available or easily synthesized pyrazolo or pyrazine precursors such as:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine or pyrazine derivatives
  • 1,3-dialkyl-1H-pyrazole-5-amine
  • 2-chloro-3-pyridinecarboxaldehyde or related halogenated heteroaryl aldehydes

Iodination Methods

Representative Synthetic Routes and Yields

Step Reagents/Conditions Yield (%) Notes
Ring closure of 2-chloro-3-pyridinecarboxaldehyde DMF, triethylamine, oxammonium hydrochloride, 60°C, 6-8 h 43-85 Yield depends on oxammonium hydrochloride ratio and time
Iodination of pyrazolo[3,4-b]pyrazine derivative NIS, DMF, 80°C, 12 h 60-75 Electrophilic iodination
Iodination via halogen-lithium exchange n-BuLi or LDA, I2 quench, low temperature 78-93 Using N-EtOEt protected pyrazoles
Cyclization and iodination (one-pot) I2, KOH, DMF, 3.5 h followed by 1,4-dioxane, 40°C, 23 h Up to 97 From 5-bromo-7-azaindazole precursor

Analytical and Characterization Data

Characterization of this compound and its derivatives is typically performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR signals for aromatic protons typically appear between δ 7.2 to 8.7 ppm.
    • ^13C NMR confirms carbon environments including the carbon bearing iodine.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with the molecular weight including iodine (e.g., m/z ~ 266 for 3-iodo-pyrazole derivatives).
  • Melting Point (mp):

    • Reported melting points for substituted derivatives range from 59-60°C to higher depending on substituents.
  • Chromatographic Purity:

    • Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary and Expert Remarks

The preparation of this compound involves strategic selection of starting materials, iodination methods, and ring-closure reactions. High yields (up to 97%) are achievable with optimized conditions such as controlled temperature, solvent choice (DMF, DMSO), and reagent stoichiometry. Protection strategies and lithiation techniques enhance regioselectivity and functional group tolerance.

This compound's synthetic accessibility and functionalization versatility make it a valuable scaffold in medicinal chemistry. The detailed reaction conditions and yields reported in patents and peer-reviewed literature provide a robust foundation for both academic research and industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-pyrazolo[3,4-b]pyrazine, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

3-Iodo-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The iodine atom at the 3-position can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the fused ring system can facilitate interactions with nucleic acids and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Furazano[3,4-b]pyrazine Derivatives

Furazano[3,4-b]pyrazine derivatives, such as 4,8-dinitraminodifurazano[3,4-b,e]pyrazine (55) and its salts, are notable for their high energy density (up to 1.85 g/cm³) and detonation performance (detonation velocity D: 8,921–9,413 m/s, pressure P: 32.8–36.8 GPa), surpassing RDX (D: 8,750 m/s, P: 34.9 GPa) . However, these compounds exhibit high sensitivity to mechanical stimuli, limiting their practical use. In contrast, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine demonstrates superior melt-cast properties and insensitivity (impact sensitivity IS: 17 J, friction sensitivity FS: 252 N) while maintaining competitive detonation performance (D: 8,512 m/s, P: 32.4 GPa) compared to TNT .

Thieno[3,4-b]pyrazine Derivatives

Thieno[3,4-b]pyrazine (TP) derivatives are characterized by their low-bandgap electronic properties, making them ideal for conductive polymers. Theoretical studies reveal a polyene-like ground-state geometry due to bond localization in the pyrazine moiety, with aromatization occurring in excited states . Polymers incorporating TP exhibit bandgaps as low as 0.40–0.53 eV, outperforming pyridine- or quinoxaline-based systems .

Functional Analogues in Energetic Materials

Pyrido[3,4-b]pyrazine-Based Compounds

Pyrido[3,4-b]pyrazine derivatives, such as 8-bromo-7-iodopyrido[3,4-b]pyrazine , are synthesized via halogenation and Suzuki coupling. These compounds are leveraged in antiproliferative agents and kinase inhibitors, highlighting their versatility beyond energetic applications .

Comparison of Detonation Properties

Table 1 summarizes key energetic materials and their properties:

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Sensitivity (IS, J) Thermal Stability (°C) Reference
3-Iodo-1H-pyrazolo[3,4-b]pyrazine N/A N/A N/A N/A Stable at 2–8°C
55-6 (DFP-based salt) 1.85 9,413 36.8 <3 >200
6 (Fluoro-dinitroethoxy) 1.82 8,512 32.4 17 200
RDX 1.80 8,750 34.9 7.4 204

Key Observations :

  • Furazano-pyrazine derivatives exhibit superior detonation velocities but higher sensitivity.

Electronic and Photophysical Properties

Electron-Withdrawing Capacity

Pyrido[3,4-b]pyrazine demonstrates stronger electron-withdrawing ability than pyridine or quinoxaline due to additional nitrogen atoms, enabling low-bandgap polymers (e.g., 0.53 eV for pyrido[3,4-b]pyrazine-thiophene copolymers) .

Comparative Bandgaps in Conjugated Polymers

Table 2 compares bandgaps of fused pyrazine-based polymers:

Polymer Backbone Bandgap (eV) Application Reference
Thieno[3,4-b]pyrazine 0.40–0.53 Near-infrared optoelectronics
Pyrido[3,4-b]pyrazine 0.53–1.20 Organic photovoltaics
Quinoxaline 1.50–2.00 Traditional semiconductors

Key Insight: Thieno[3,4-b]pyrazine’s ultra-low bandgap makes it superior for advanced optoelectronic devices.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Iodo-1H-pyrazolo[3,4-b]pyrazine?

  • Methodological Answer : The synthesis of iodinated pyrazolo[3,4-b]pyrazines typically involves halogenation of the parent heterocycle. A general approach includes: (1) Core Formation : Cyclization of 3,4-diaminopyrazole derivatives with α-diketones or oxalyl chloride under reflux conditions to form the pyrazolo[3,4-b]pyrazine scaffold . (2) Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) at 0–25°C to introduce iodine at the 3-position. Reaction conditions must be optimized to avoid over-halogenation . (3) Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and carbons adjacent to iodine (deshielded due to heavy atom effect) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic pattern characteristic of iodine (m/z ≈ 127/129 ratio) .
  • X-ray Crystallography : Resolve bond lengths (C–I ≈ 2.09 Å) and planarity of the fused pyrazine-pyrazole system .
  • Elemental Analysis : Verify C, H, N, and I percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and optical properties of the pyrazolo[3,4-b]pyrazine core?

  • Methodological Answer :
  • Computational Studies : Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps. Iodine’s electron-withdrawing effect reduces the band gap by ~0.3–0.5 eV compared to non-halogenated analogs, enhancing charge transport in organic semiconductors .
  • UV-Vis Spectroscopy : Measure absorption maxima (λₐᵦₛ) in DMSO; iodine substitution typically red-shifts λₐᵦₛ by 20–40 nm due to increased conjugation and heavy atom effects .
  • Cyclic Voltammetry : Determine oxidation/reduction potentials; iodine lowers the LUMO energy, improving electron-accepting capacity for photovoltaic applications .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in kinase inhibition?

  • Methodological Answer :
  • In Silico Screening : Dock derivatives into kinase A-loop regulatory sites (e.g., p38 MAPK) using Glide SP/XP protocols. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met109) and hydrophobic interactions with gatekeeper residues (e.g., Thr106) .
  • In Vitro Assays :
  • Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ assays. Iodinated analogs often show 2–5x higher potency than non-halogenated counterparts due to enhanced binding affinity .
  • Cellular Efficacy : Test IL-1β secretion inhibition in THP-1 macrophages (EC₅₀ < 1 μM indicates therapeutic potential) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM). Iodine may improve stability by reducing CYP450-mediated oxidation .

Q. How can this compound be functionalized for use in conjugated polymers or energetic materials?

  • Methodological Answer :
  • Polymer Synthesis :
  • Stille Coupling : React with distannyl-thiophene derivatives under Pd(PPh₃)₄ catalysis to form donor-acceptor copolymers. The iodine substituent facilitates regioselective cross-coupling .
  • Band Gap Engineering : Incorporate into poly(thieno[3,4-b]pyrazine) backbones; iodine lowers band gaps to ~1.2 eV, ideal for near-IR optoelectronics .
  • Energetic Materials :
  • Nitrofunctionalization : React with HNO₃/H₂SO₄ to introduce nitro groups at the 5/6 positions. Detonation velocity (D) and pressure (P) can exceed 8500 m/s and 30 GPa, respectively, outperforming TNT .
  • Thermal Analysis : Use DSC/TGA to confirm decomposition temperatures >200°C, ensuring stability for melt-cast applications .

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